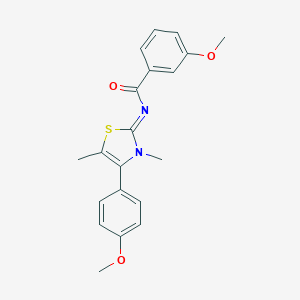
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
MTB is a thiazolylidene derivative that has been found to have a high affinity for the active site of proteins. It binds to proteins through the formation of covalent bonds with amino acid residues. This binding results in the inhibition of protein function and the modulation of protein-protein interactions. MTB has been found to be particularly effective in inhibiting the activity of enzymes such as proteases and kinases.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. MTB has also been found to modulate protein-protein interactions, which can have a significant impact on cellular signaling pathways. In addition, MTB has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for proteins, which makes it an effective tool for studying protein-ligand interactions. However, MTB also has some limitations. It can be difficult to obtain pure MTB, and it can be expensive to synthesize. In addition, MTB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MTB. One area of research is the development of more efficient synthesis methods for MTB. Another area of research is the identification of new protein targets for MTB. Additionally, there is a need for more studies on the toxicity and safety of MTB. Finally, there is a need for more studies on the potential therapeutic applications of MTB, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, 3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to be an effective tool for studying protein-ligand interactions. While there are some limitations to its use, there are several future directions for research on MTB that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of MTB involves the reaction of 4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzoyl chloride with 3-methoxyaniline. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure MTB.
Applications De Recherche Scientifique
MTB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. MTB has been used as a tool to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. It has also been used to study the structure-activity relationships of various compounds.
Propriétés
Nom du produit |
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
3-methoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-18(14-8-10-16(24-3)11-9-14)22(2)20(26-13)21-19(23)15-6-5-7-17(12-15)25-4/h5-12H,1-4H3 |
Clé InChI |
KEFWTGFTTXPDBN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305173.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305194.png)